Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
SALOR-INT L236276-1EA is a chemical compound with the CAS number 477730-39-5. It is used primarily for experimental and research purposes. The compound’s molecular structure and properties make it a valuable subject for various scientific studies .
Preparation Methods
The preparation of SALOR-INT L236276-1EA involves specific synthetic routes and reaction conditions. One common method includes the addition reaction of benzylamine. The process typically involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
SALOR-INT L236276-1EA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SALOR-INT L236276-1EA has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis. In biology, it serves as a tool for studying molecular interactions and pathways. In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases. Industrial applications include its use in the synthesis of various chemicals and materials .
Mechanism of Action
The mechanism of action of SALOR-INT L236276-1EA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the context of its use. Detailed studies are often required to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
SALOR-INT L236276-1EA can be compared with other similar compounds, such as 4-isopropylbenzylamine and other benzylamine derivatives. These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of SALOR-INT L236276-1EA lies in its specific molecular interactions and the range of applications it supports .
Properties
CAS No. |
477730-39-5 |
---|---|
Molecular Formula |
C28H26BrN3O7S |
Molecular Weight |
628.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(2E)-2-[[4-(3-bromobenzoyl)oxy-3-methoxyphenyl]methylidene]hydrazinyl]-2-oxoacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26BrN3O7S/c1-3-38-28(36)23-19-9-4-5-10-22(19)40-26(23)31-24(33)25(34)32-30-15-16-11-12-20(21(13-16)37-2)39-27(35)17-7-6-8-18(29)14-17/h6-8,11-15H,3-5,9-10H2,1-2H3,(H,31,33)(H,32,34)/b30-15+ |
InChI Key |
QMKAWGUIXALTRH-FJEPWZHXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)OC |
Origin of Product |
United States |
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